2-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(3-methylphenyl)acetamide
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Overview
Description
2-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(3-methylphenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a 1,2,4-oxadiazole ring, which is known for its stability and versatility in chemical reactions, making it a valuable scaffold in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(3-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of the 1,2,4-oxadiazole ring. One common method involves the cyclization of a hydrazide with a nitrile oxide, followed by the introduction of the phenoxy and acetamide groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to increase yield and reduce costs. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(3-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions to form an amine derivative.
Substitution: The phenoxy and acetamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the oxadiazole ring produces an amine derivative.
Scientific Research Applications
2-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(3-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- N-(4-methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
Uniqueness
Compared to similar compounds, 2-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(3-methylphenyl)acetamide stands out due to its unique combination of the oxadiazole ring and the phenoxyacetamide structure. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c1-16-6-5-7-18(14-16)25-22(28)15-30-21-9-4-3-8-20(21)24-26-23(27-31-24)17-10-12-19(29-2)13-11-17/h3-14H,15H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWUMAPHTFHEBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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